

# Exploratory Studies on RV01 in Disease Models: A Technical Overview

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## Compound of Interest

Compound Name: RV01

Cat. No.: B15574201

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## Introduction

**RV01**, also known as Betabart, is an investigational radiopharmaceutical therapeutic agent being developed by Radiopharm Theranostics in a joint venture with The University of Texas MD Anderson Cancer Center.<sup>[1][2][3]</sup> It is a first-in-class monoclonal antibody (mAb) labeled with Lutetium-177 (Lu177) that specifically targets the 4Ig isoform of B7-H3 (CD276), an immune checkpoint molecule that is highly expressed across a variety of solid tumors and is often associated with a poor prognosis.<sup>[4][5][6]</sup> This document provides a technical guide to the core exploratory preclinical studies of **RV01** in various disease models, based on publicly available information.

## Core Attributes of RV01

**RV01** is a humanized IgG1 monoclonal antibody designed for high affinity and selectivity for the 4Ig isoform of B7-H3, which allows it to distinguish this cancer-specific isoform from the soluble 2Ig isoform found in the bloodstream.<sup>[1][7][8]</sup> This specificity is intended to enhance the binding of the radiopharmaceutical to tumor targets and minimize the formation of immune complexes in circulation.<sup>[1][7][8]</sup>

A key design feature of **RV01** is the modification of its Fc region, which results in a significantly shorter half-life of one to two days compared to the typical half-life of over a week for conventional monoclonal antibodies.<sup>[4][6]</sup> This modification, combined with its primary

clearance through the liver—an organ known for its radio-resistance—is anticipated to reduce off-target exposure to the Lu177 isotope and mitigate potential toxicities, particularly renal toxicity, which can be a concern with other radiotherapeutics.[1][8]

## Preclinical Studies Summary

Preclinical evaluation of **RV01** has been conducted in various animal models of solid tumors. While detailed quantitative data from these studies are not yet publicly available in peer-reviewed publications, press releases and company communications have reported several key findings.

## Efficacy in Solid Tumor Models

Multiple preclinical studies have reportedly demonstrated significant anti-tumor activity of **RV01**. [1][9] These studies have shown that treatment with **RV01** can lead to tumor shrinkage and prolonged survival in animal models.[1][9] Notably, complete regression of established solid tumors has been observed in mouse models following **RV01** administration.[4][6] In addition to its direct cytotoxic effects, there is also promising evidence of immune system stimulation and the induction of immune memory, suggesting a potential for long-term anti-tumor response.[4][6]

## Biodistribution and Pharmacokinetics

Preclinical data have indicated a favorable biodistribution profile for **RV01**, with high and sustained uptake in tumors.[4] As previously mentioned, a key characteristic of **RV01** is its shorter half-life of approximately one to two days, which is a result of modifications to the Fc region of the antibody.[4][6] The primary route of clearance for **RV01** is hepatic, which is advantageous as the liver is more resistant to radiation compared to the kidneys.[1][8] This pharmacokinetic profile is designed to maximize the therapeutic window, allowing for effective radiation delivery to the tumor while minimizing systemic toxicity.[8]

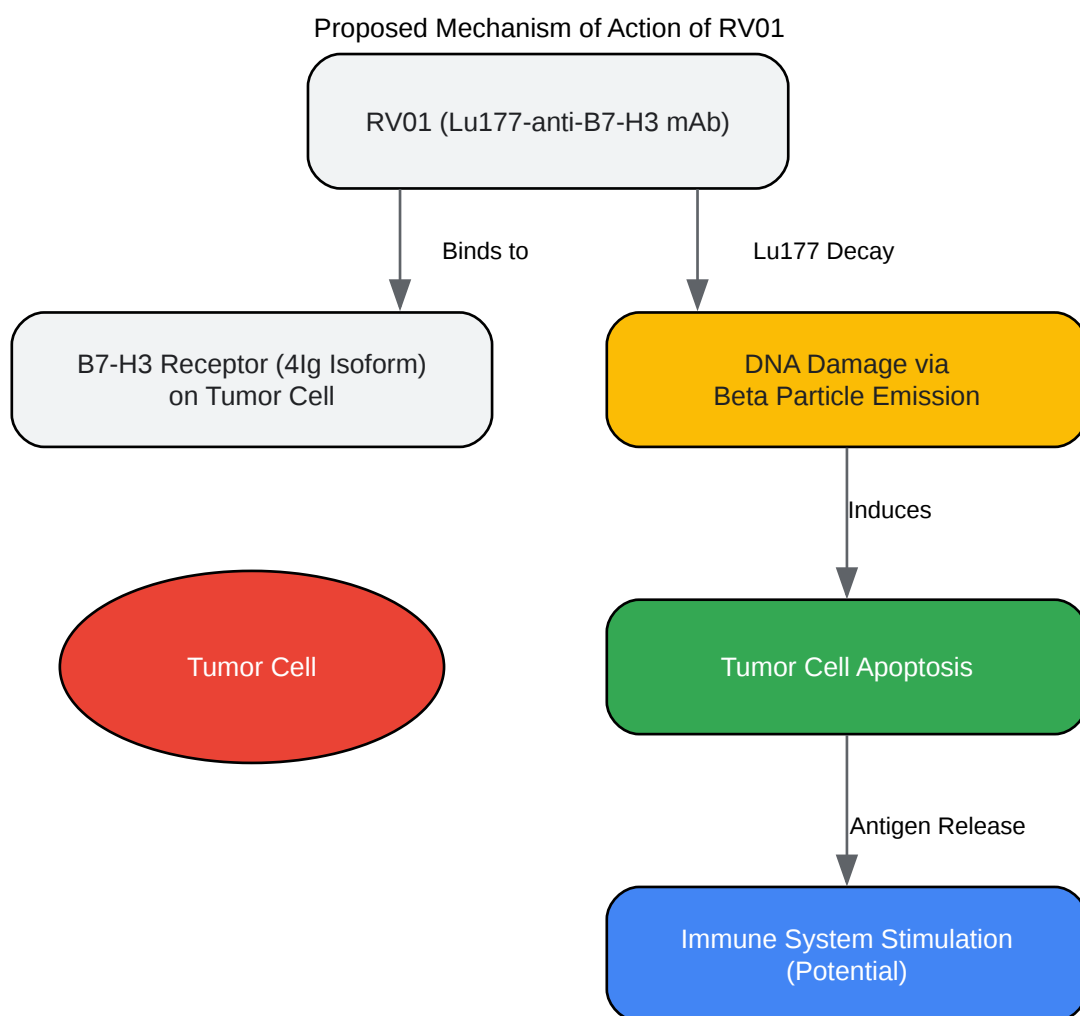
Note on Data Presentation: Specific quantitative data from preclinical efficacy and biodistribution studies, including dosages, tumor models, and detailed biomarker analyses, have not been released in a format suitable for tabular representation. The information presented is a qualitative summary of announced results.

## Mechanism of Action

The therapeutic strategy of **RV01** is based on the targeted delivery of a radioactive payload (Lu177) to cancer cells that overexpress the B7-H3 protein.

## Signaling Pathway

The binding of **RV01** to the B7-H3 receptor on the surface of tumor cells is the initiating step of its mechanism of action. While the precise downstream signaling events following this binding are not fully elucidated for **RV01**, the general understanding of B7-H3 signaling suggests that its inhibition can interfere with key pathways involved in tumor cell proliferation, survival, and immune evasion. The primary therapeutic effect of **RV01**, however, is derived from the radioactive decay of Lu177, which emits beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and surrounding tumor microenvironment.





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